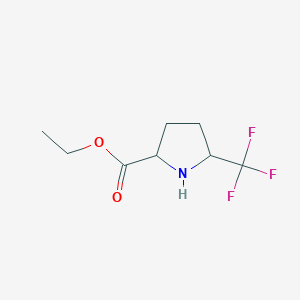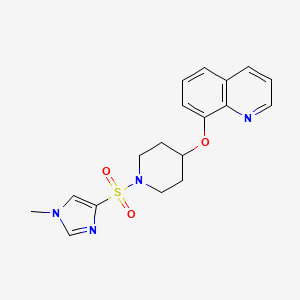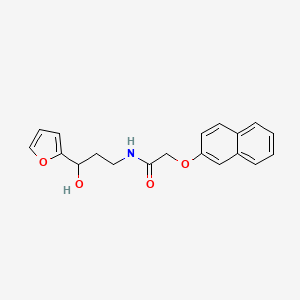
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that combines a furan ring, a naphthalene moiety, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:
-
Formation of the Furan-2-yl-3-hydroxypropyl Intermediate
Starting Materials: Furan-2-carbaldehyde and a suitable Grignard reagent (e.g., 3-bromopropanol).
Reaction Conditions: The Grignard reagent is prepared by reacting 3-bromopropanol with magnesium in anhydrous ether. This reagent is then added to furan-2-carbaldehyde under an inert atmosphere to form the furan-2-yl-3-hydroxypropyl intermediate.
-
Coupling with Naphthalen-2-yloxyacetic Acid
Starting Materials: The furan-2-yl-3-hydroxypropyl intermediate and naphthalen-2-yloxyacetic acid.
Reaction Conditions: The intermediate is reacted with naphthalen-2-yloxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is stirred at room temperature until the coupling is complete.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing more efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF).
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Aplicaciones Científicas De Investigación
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:
-
Medicinal Chemistry
Potential Drug Candidate: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Activity: Studied for its effects on various biological targets, including enzymes and receptors.
-
Materials Science
Polymer Synthesis: Used as a monomer or building block in the synthesis of advanced polymers with specific properties.
Organic Electronics: Explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Organic Synthesis
Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Utilized in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Mecanismo De Acción
The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets:
-
Molecular Targets
Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
Receptors: Can bind to receptors, modulating their activity and influencing cellular signaling.
-
Pathways Involved
Signal Transduction: Alters signal transduction pathways, affecting cellular responses.
Gene Expression: May influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(benzyloxy)acetamide: Contains a benzyloxy group, offering different chemical properties.
-
Uniqueness
Structural Features: The combination of a furan ring, a naphthalene moiety, and an acetamide group provides unique chemical and physical properties.
Biological Activity: Exhibits distinct biological activities compared to similar compounds, making it a valuable candidate for further research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-17(18-6-3-11-23-18)9-10-20-19(22)13-24-16-8-7-14-4-1-2-5-15(14)12-16/h1-8,11-12,17,21H,9-10,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTLKTLCLZDREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
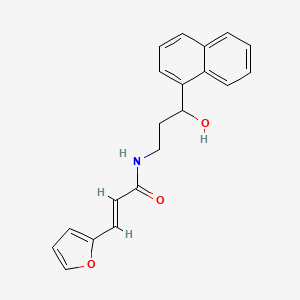
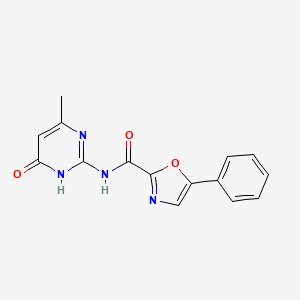
![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)
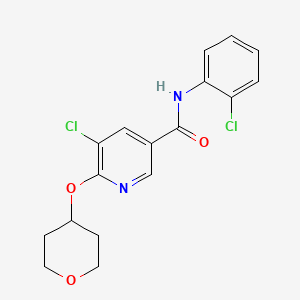
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)
![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2538123.png)

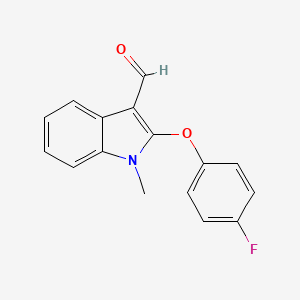
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)
![2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2538129.png)
